molecular formula C22H27F3N2O B11836863 1-(2-methoxyethyl)-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]piperidin-4-amine

1-(2-methoxyethyl)-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]piperidin-4-amine

Cat. No.: B11836863
M. Wt: 392.5 g/mol
InChI Key: GRAPIIDTTQXULL-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]piperidin-4-amine is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted with a methoxyethyl group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethyl)-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]piperidin-4-amine typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the methoxyethyl and trifluoromethylphenyl groups. Common synthetic routes include:

    Nucleophilic substitution reactions: These reactions are used to introduce the methoxyethyl group onto the piperidine ring.

    Friedel-Crafts alkylation: This method is employed to attach the trifluoromethylphenyl group to the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be utilized to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyethyl)-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the piperidine ring.

    Reduction: Used to reduce any oxidized intermediates back to their original state.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium or platinum catalysts are often used in hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-methoxyethyl)-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]piperidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methoxyethyl)-N-[[4-[4-(chlorophenyl)phenyl]methyl]piperidin-4-amine
  • 1-(2-methoxyethyl)-N-[[4-[4-(fluorophenyl)phenyl]methyl]piperidin-4-amine

Uniqueness

1-(2-methoxyethyl)-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]piperidin-4-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drug candidates with improved pharmacokinetic profiles.

Properties

IUPAC Name

1-(2-methoxyethyl)-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27F3N2O/c1-28-15-14-27-12-10-21(11-13-27)26-16-17-2-4-18(5-3-17)19-6-8-20(9-7-19)22(23,24)25/h2-9,21,26H,10-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAPIIDTTQXULL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)NCC2=CC=C(C=C2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27F3N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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